REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[CH:5]=[O:6].[OH:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([NH2:18])=[O:17])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].CC(N(C)C)=O>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[O:6])[CH:7]=[CH:8][C:9]=1[O:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([NH2:18])=[O:17])=[CH:14][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=O)C=CC1F
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
4.29 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
the reaction to 100° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Let cool to ambient (room) temperature
|
Type
|
FILTRATION
|
Details
|
After trituration, filter the solid
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
dry on a vacuum pump
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC2=CC=C(C(=O)N)C=C2)C=CC(=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.35 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |